molecular formula C6H11ClO3 B2917808 Methyl (2S,3R)-2-chloro-3-methoxybutanoate CAS No. 26839-90-7

Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Cat. No. B2917808
CAS RN: 26839-90-7
M. Wt: 166.6
InChI Key: PNZMONLMUQDBJM-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl (2S,3R)-2-chloro-3-methoxybutanoate” is likely a chiral compound, which means it has a non-superimposable mirror image. The (2S,3R) designation indicates the configuration of the chiral centers in the molecule .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through enantioselective processes . These processes aim to preferentially produce one enantiomer over the other, which is important in many biological applications .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Typically, the chloro group might be susceptible to nucleophilic substitution, and the ester could undergo hydrolysis .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. These properties are influenced by the functional groups in the compound .

Scientific Research Applications

2. Sustainable Alternative to Solvents Compounds related to Methyl (2S,3R)-2-chloro-3-methoxybutanoate have been explored as sustainable alternatives to traditional solvents. For instance, 3-methoxybutan-2-one, a related compound, has been studied by Jin et al. (2021) for its potential as a bio-based solvent, offering an environmentally friendly option compared to conventional chlorinated solvents (Jin et al., 2021).

3. Synthesis of Bicyclic Tetrahydropyrans Research by Elsworth and Willis (2008) demonstrated the use of similar compounds in the stereoselective synthesis of bicyclic tetrahydropyrans. This application is significant in organic chemistry, especially in the synthesis of complex molecules and pharmaceuticals (Elsworth & Willis, 2008).

4. Catalysis and Organic Transformations Studies have also been conducted on the catalytic properties of related compounds. For example, Denmark and Ahmad (2007) researched the carbonylative ring opening of terminal epoxides, a reaction that is fundamental in organic synthesis. This research highlights the role of such compounds in catalyzing significant organic transformations (Denmark & Ahmad, 2007).

5. Sensory Evaluation in Food and Beverage Industry Compounds like Ethyl 2-hydroxy-3-methylbutanoate, closely related to Methyl (2S,3R)-2-chloro-3-methoxybutanoate, have been evaluated for their sensory characteristics in wines, as studied by Gammacurta et al. (2018). This type of research is critical in the food and beverage industry for flavor and aroma development (Gammacurta et al., 2018).

6. Environmental Impact Studies Environmental impact studies, like those conducted by Aschmann, Arey, and Atkinson (2011), have examined the reaction kinetics of related compounds, providing crucial data for assessing their environmental effects, especially in contexts like solvent use in industries (Aschmann, Arey, & Atkinson, 2011).

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal .

Future Directions

The future research directions would depend on the interest in this compound. It could involve studying its synthesis, properties, or potential applications. For instance, if the compound shows biological activity, it could be studied further for potential therapeutic applications .

properties

IUPAC Name

methyl (2S,3R)-2-chloro-3-methoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZMONLMUQDBJM-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.